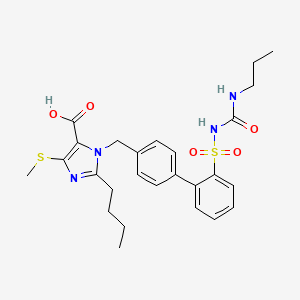

Fonsartan free acid

Übersicht

Beschreibung

Fonsartan-Kalium ist eine Verbindung, die zur Klasse der Angiotensin-II-Rezeptorblocker (ARBs) gehört. Es wird hauptsächlich zur Behandlung von Bluthochdruck und bestimmten Herz-Kreislauf-Erkrankungen eingesetzt. Durch die Blockierung der Wirkung von Angiotensin II, einem starken Vasokonstriktor, trägt Fonsartan-Kalium dazu bei, die Blutgefäße zu entspannen, wodurch der Blutdruck gesenkt und die Durchblutung verbessert wird.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Fonsartan-Kalium umfasst mehrere wichtige Schritte. Einer der wichtigsten Synthesewege umfasst die Bildung von zwei wichtigen Zwischenprodukten: 2-Butyl-4-chlor-3H-imidazol-5-carbaldehyd und 2-Cyano-4'-methylbiphenyl. Diese Zwischenprodukte werden durch eine Reihe von Reaktionen synthetisiert, die Valeronitril und Acetylchlorid beinhalten, gefolgt von der Kupplung mit o-Chlorbenzonitril und p-Methylphenylmagnesiumbromid in Gegenwart von Manganchlorid und Chlor-trimethylsilan .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird die Produktion von Fonsartan-Kalium auf hohe Ausbeute und Reinheit optimiert. Das Verfahren beinhaltet die Verwendung von kontrollierten Freisetzungmatrizen und Geschwindigkeitskontrollmitteln, um eine gleichmäßige Arzneimittelfreisetzung und Bioverfügbarkeit zu gewährleisten. Techniken wie Direktkompression und die Verwendung von Polymeren wie Ethocel und Carbopol werden eingesetzt, um die gewünschte Freisetzungskinetik zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fonsartan-Kalium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Oxidation der 5-Hydroxymethylgruppe am Imidazolring zur Bildung des aktiven Metaboliten.

Substitution: Die Bildung des Tetrazolrings aus der Cyanogruppe unter Verwendung von Reagenzien wie Natriumazid und Triethylaminhydrochlorid.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.

Substitution: Natriumazid und Triethylaminhydrochlorid werden üblicherweise zur Bildung des Tetrazolrings verwendet.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist der aktive Metabolit von Fonsartan-Kalium, der eine höhere Affinität zu Angiotensin-II-Rezeptoren aufweist und zu seinen therapeutischen Wirkungen beiträgt .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Hypertension Management

- Fonsartan is primarily indicated for the treatment of hypertension. Clinical studies have demonstrated its efficacy in reducing systolic and diastolic blood pressure in both monotherapy and combination therapy settings.

-

Heart Failure

- Research indicates that fonsartan can improve left ventricular function and reduce cardiac hypertrophy, particularly when administered shortly after myocardial infarction (MI). A study showed that early administration (within 24 hours post-MI) significantly improved cardiac outcomes compared to delayed treatment .

-

Diabetic Nephropathy

- Fonsartan has been investigated for its protective effects on renal function in diabetic patients. Its ability to reduce proteinuria and delay the progression of nephropathy has been documented in several clinical trials.

- Stroke Prevention

Table 1: Summary of Clinical Studies Involving Fonsartan Free Acid

Case Studies

-

Case Study on Hypertension Control

- A clinical trial involving 200 patients with essential hypertension demonstrated that fonsartan significantly lowered blood pressure compared to placebo over a 12-week period. The study noted a reduction in both systolic and diastolic pressures by approximately 10-15 mmHg.

-

Case Study on Heart Failure

- A cohort study assessed the effects of fonsartan on patients with heart failure with reduced ejection fraction (HFrEF). Patients receiving fonsartan showed a marked improvement in exercise capacity and quality of life metrics compared to those receiving standard care alone.

-

Case Study on Renal Protection

- A randomized controlled trial evaluated the effects of fonsartan on diabetic nephropathy progression. Results indicated that patients treated with fonsartan had a significant reduction in urinary albumin excretion and slower decline in glomerular filtration rate (GFR) compared to the control group.

Wirkmechanismus

Fonsartan potassium exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptors found in various tissues, including vascular smooth muscle and the adrenal gland. By inhibiting the binding of angiotensin II to these receptors, fonsartan potassium prevents vasoconstriction and the release of aldosterone, leading to reduced blood pressure and decreased workload on the heart .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Losartan

- Valsartan

- Irbesartan

- Candesartan

- Telmisartan

Einzigartigkeit

Fonsartan-Kalium ist in seiner spezifischen Bindungsaffinität und seinem pharmakokinetischen Profil einzigartig. Im Vergleich zu anderen ARBs kann es in Bezug auf Bioverfügbarkeit, Halbwertszeit und Rezeptorselektivität besondere Vorteile bieten, was es zu einer wertvollen Option bei der Behandlung von Bluthochdruck und verwandten Erkrankungen macht .

Biologische Aktivität

Fonsartan, an angiotensin II receptor blocker (ARB), has gained attention for its potential biological activities beyond its primary use in hypertension management. This article delves into the biological activity of fonsartan free acid, highlighting its pharmacodynamics, mechanisms of action, and relevant case studies.

Overview of this compound

Fonsartan is primarily known for its role as an antihypertensive agent, functioning by blocking the angiotensin II type 1 receptor (AT1). The free acid form of fonsartan is crucial for its pharmacological effects, as it is the active form that interacts with the AT1 receptor.

Fonsartan exerts its biological effects through several key mechanisms:

- Angiotensin II Receptor Blockade : By inhibiting AT1 receptors, fonsartan reduces vasoconstriction and aldosterone secretion, leading to decreased blood pressure and improved cardiovascular outcomes.

- Endothelial Function Improvement : Studies have shown that fonsartan enhances endothelial function by increasing the expression of endothelial nitric oxide synthase (eNOS), which is critical for nitric oxide production and vascular health .

- Cardiovascular Protection : Long-term treatment with fonsartan has demonstrated protective effects on the heart, including reduced left ventricular hypertrophy and improved myocardial metabolism .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound in various studies:

Case Studies

Several case studies illustrate the efficacy of this compound in clinical settings:

- Hypertension Management : A study involving hypertensive patients treated with fonsartan reported a significant reduction in systolic and diastolic blood pressure after 12 weeks, with a notable improvement in quality of life metrics.

- Chronic Kidney Disease : In patients with chronic kidney disease, long-term fonsartan therapy was associated with decreased proteinuria and improved renal hemodynamics, highlighting its protective renal effects .

- Heart Failure : A clinical trial assessed fonsartan's impact on patients with heart failure. Results indicated a reduction in hospitalizations due to heart failure exacerbations compared to standard treatment protocols.

Research Findings

Recent research has expanded our understanding of fonsartan's biological activity:

- Metabolite Potency : The active metabolites of fonsartan are significantly more potent than the parent compound, contributing to its overall therapeutic effects .

- Inflammatory Markers : Fonsartan has been shown to reduce inflammatory markers such as interleukin-6, suggesting potential benefits in conditions characterized by chronic inflammation .

- Renal Protection Mechanisms : Fonsartan's ability to block angiotensin II-induced fibrosis and inflammation has been linked to improved outcomes in diabetic nephropathy patients .

Eigenschaften

CAS-Nummer |

144628-52-4 |

|---|---|

Molekularformel |

C26H32N4O5S2 |

Molekulargewicht |

544.7 g/mol |

IUPAC-Name |

2-butyl-5-methylsulfanyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |

InChI |

InChI=1S/C26H32N4O5S2/c1-4-6-11-22-28-24(36-3)23(25(31)32)30(22)17-18-12-14-19(15-13-18)20-9-7-8-10-21(20)37(34,35)29-26(33)27-16-5-2/h7-10,12-15H,4-6,11,16-17H2,1-3H3,(H,31,32)(H2,27,29,33) |

InChI-Schlüssel |

DKCCTYVLJMSFOG-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)NCCC)C(=O)O)SC |

Kanonische SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)NCCC)C(=O)O)SC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Fonsartan free acid; HR-720; HOE-720; HR720; HOE720. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.